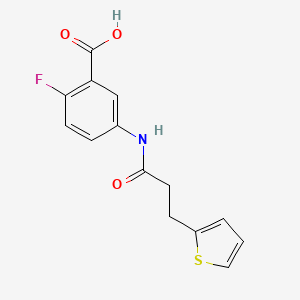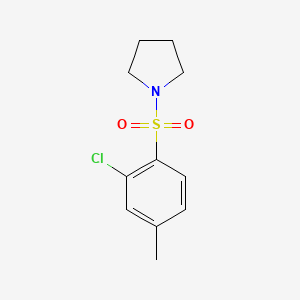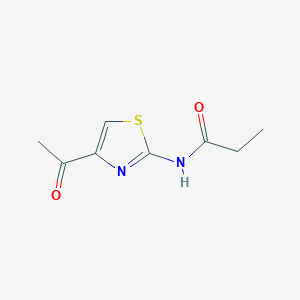
N-methyl-1-methylsulfonylpyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1-methylsulfonylpyrrolidine-2-carboxamide, also known as MSMP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in medicine and other fields. MSMP is a cyclic sulfonamide that has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Mechanism of Action
The mechanism of action of N-methyl-1-methylsulfonylpyrrolidine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in inflammation and tumor growth. N-methyl-1-methylsulfonylpyrrolidine-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Additionally, N-methyl-1-methylsulfonylpyrrolidine-2-carboxamide has been found to inhibit the activity of certain kinases involved in tumor growth and proliferation.
Biochemical and Physiological Effects:
N-methyl-1-methylsulfonylpyrrolidine-2-carboxamide has been found to exhibit various biochemical and physiological effects, including the inhibition of COX-2 activity, the induction of apoptosis in cancer cells, and the modulation of immune responses. N-methyl-1-methylsulfonylpyrrolidine-2-carboxamide has also been shown to have anti-viral activity against certain viruses, including influenza and herpes simplex virus.
Advantages and Limitations for Lab Experiments
N-methyl-1-methylsulfonylpyrrolidine-2-carboxamide has several advantages for use in laboratory experiments, including its relatively simple synthesis method, its stability under a wide range of conditions, and its ability to selectively target certain enzymes and signaling pathways. However, N-methyl-1-methylsulfonylpyrrolidine-2-carboxamide also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several potential future directions for research on N-methyl-1-methylsulfonylpyrrolidine-2-carboxamide, including:
1. Further investigation of its anti-inflammatory and anti-tumor properties, including the development of more potent derivatives and the exploration of its potential use in combination therapy.
2. Investigation of its potential use as an anti-viral agent, including the development of more effective formulations and the exploration of its potential use in the treatment of emerging viral infections.
3. Exploration of its potential applications in materials science, including the development of new materials based on N-methyl-1-methylsulfonylpyrrolidine-2-carboxamide and the investigation of its potential use in catalysis and other applications.
4. Investigation of its potential use in agriculture, including the development of new pesticides and the exploration of its potential use in plant growth regulation.
In conclusion, N-methyl-1-methylsulfonylpyrrolidine-2-carboxamide is a promising compound that has shown potential for use in various fields, including medicine, agriculture, and materials science. Further research is needed to fully understand its mechanism of action and to explore its potential applications in these and other areas.
Synthesis Methods
The synthesis of N-methyl-1-methylsulfonylpyrrolidine-2-carboxamide involves the reaction of N-methylpyrrolidine-2-carboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then subjected to N-methylation using a reagent such as dimethyl sulfate or methyl iodide.
Scientific Research Applications
N-methyl-1-methylsulfonylpyrrolidine-2-carboxamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N-methyl-1-methylsulfonylpyrrolidine-2-carboxamide has been found to exhibit anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, N-methyl-1-methylsulfonylpyrrolidine-2-carboxamide has been shown to have anti-tumor activity, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
N-methyl-1-methylsulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3S/c1-8-7(10)6-4-3-5-9(6)13(2,11)12/h6H,3-5H2,1-2H3,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFVVSBXMZMHRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCN1S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[[Methyl(propanoyl)amino]methyl]benzoic acid](/img/structure/B7567906.png)
![4-[[(1,5-Dimethylpyrrole-2-carbonyl)-methylamino]methyl]benzoic acid](/img/structure/B7567920.png)
![4-[[(2,5-Dimethylfuran-3-carbonyl)-methylamino]methyl]benzoic acid](/img/structure/B7567938.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-methylacetamide](/img/structure/B7567940.png)

![N-[5-[(dimethylamino)methyl]-2-methoxyphenyl]butanamide](/img/structure/B7567943.png)
![2-[(4-Chloro-2-methoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567945.png)

![3-[Cyclopropyl-(4-propan-2-ylphenyl)sulfonylamino]propanoic acid](/img/structure/B7567973.png)
![3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7567980.png)